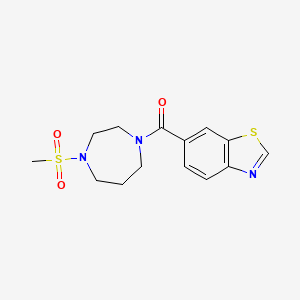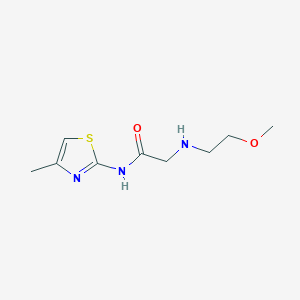![molecular formula C15H22N2O2 B7539146 N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide](/img/structure/B7539146.png)
N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide (also known as AZD-5213) is a chemical compound that belongs to the class of azepane carboxamides. It has been identified as a promising drug candidate for the treatment of respiratory disorders such as chronic obstructive pulmonary disease (COPD) and asthma.
Mécanisme D'action
AZD-5213 acts as a selective antagonist of the M3 muscarinic receptor, which is involved in the regulation of bronchial smooth muscle tone. By blocking this receptor, AZD-5213 can cause relaxation of the bronchial smooth muscle, leading to bronchodilation.
Biochemical and Physiological Effects:
AZD-5213 has been shown to have several biochemical and physiological effects. It has been shown to reduce airway resistance and increase lung function in animal models of respiratory disorders. Additionally, it has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of lung inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
AZD-5213 has several advantages for lab experiments. It has a high selectivity for the M3 muscarinic receptor, which makes it a useful tool for studying the role of this receptor in respiratory disorders. Additionally, it has been shown to have a long duration of action, which can be useful in studies that require prolonged bronchodilation.
However, there are some limitations to the use of AZD-5213 in lab experiments. It has a low solubility in water, which can make it difficult to administer. Additionally, it has a low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of AZD-5213. One area of research could be the development of more effective formulations of the drug that improve its solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential therapeutic applications of AZD-5213 in other respiratory disorders, such as cystic fibrosis and pulmonary fibrosis. Finally, the role of the M3 muscarinic receptor in other physiological processes could be further explored using AZD-5213 as a tool.
Méthodes De Synthèse
AZD-5213 can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzylamine with 6-bromo-1-hexanol, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting alcohol with 1,6-dichloroazepane in the presence of triethylamine and triphenylphosphine to yield AZD-5213.
Applications De Recherche Scientifique
AZD-5213 has been extensively studied for its potential therapeutic applications in respiratory disorders. It has been shown to have bronchodilatory effects, which can help in the treatment of COPD and asthma. Additionally, it has been shown to have anti-inflammatory effects, which can further aid in the treatment of these disorders.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-19-14-8-6-13(7-9-14)12-16-15(18)17-10-4-2-3-5-11-17/h6-9H,2-5,10-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTWAVMTQIGFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7539075.png)
![(4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B7539079.png)
![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-2-yl)methanone](/img/structure/B7539080.png)

![(1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7539095.png)



![N-methyl-N-[(3-nitrophenyl)methyl]thiophene-2-carboxamide](/img/structure/B7539147.png)
![N,N-diethyl-4-[(2-methylbenzoyl)amino]piperidine-1-carboxamide](/img/structure/B7539152.png)
![Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate](/img/structure/B7539153.png)
![1-[3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-phenylethanone](/img/structure/B7539158.png)